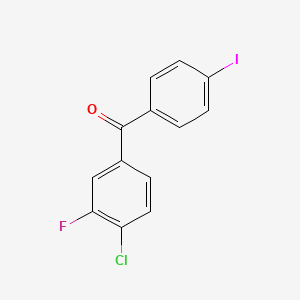

4-Chloro-3-fluoro-4'-iodobenzophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-3-fluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSOLHLJBCYEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236197 | |

| Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-71-4 | |

| Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 4 Chloro 3 Fluoro 4 Iodobenzophenone and Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the covalent bonds and functional groups within a molecule. For 4-Chloro-3-fluoro-4'-iodobenzophenone, these methods are instrumental in identifying characteristic vibrational modes associated with the carbonyl group, the substituted phenyl rings, and the carbon-halogen bonds.

Fourier Transform Infrared (FT-IR) Spectroscopic Studies

The FT-IR spectrum of 4-Chloro-3-fluoro-4'-iodobenzophenone is characterized by a series of absorption bands that correspond to the vibrational transitions of its constituent bonds. The most prominent feature in the spectrum of benzophenones is the C=O stretching vibration, which typically appears as a strong band in the region of 1630-1680 cm⁻¹. For 4-Chloro-3-fluoro-4'-iodobenzophenone, this band is expected to be observed around 1655 cm⁻¹, its precise position being influenced by the electronic effects of the halogen substituents on the aromatic rings.

The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The in-plane C-H bending vibrations are typically found in the 1000-1300 cm⁻¹ region. Vibrations associated with the carbon-halogen bonds are also key diagnostic markers. The C-Cl stretching vibration is generally observed in the range of 800-600 cm⁻¹, while the C-F stretching vibration gives rise to a strong band, typically between 1250 and 1000 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, usually below 600 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3085 | Weak | Aromatic C-H Stretching |

| 1655 | Strong | C=O Stretching |

| 1585 | Medium | Aromatic C=C Stretching |

| 1470 | Medium | Aromatic C=C Stretching |

| 1220 | Strong | C-F Stretching |

| 1100 | Medium | Aromatic C-H in-plane bending |

| 830 | Medium | C-H out-of-plane bending |

| 750 | Medium | C-Cl Stretching |

| 520 | Medium | C-I Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

Complementing the FT-IR data, the FT-Raman spectrum of 4-Chloro-3-fluoro-4'-iodobenzophenone provides information on the polarizability of the molecular bonds. While the C=O stretch is also visible in the Raman spectrum, it is typically less intense than in the FT-IR spectrum. Conversely, the aromatic C=C stretching vibrations, which appear in the 1600-1400 cm⁻¹ region, often show strong intensity in the FT-Raman spectrum.

The symmetric vibrations of the substituted benzene (B151609) rings are particularly Raman active. The carbon-halogen stretching modes are also observable in the FT-Raman spectrum and can aid in the comprehensive vibrational assignment.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3080 | Medium | Aromatic C-H Stretching |

| 1650 | Medium | C=O Stretching |

| 1590 | Strong | Aromatic C=C Stretching |

| 1015 | Strong | Ring Breathing Mode |

| 745 | Medium | C-Cl Stretching |

| 515 | Medium | C-I Stretching |

Comprehensive Vibrational Assignment and Band Interpretations

A detailed assignment of the vibrational modes of 4-Chloro-3-fluoro-4'-iodobenzophenone is achieved by correlating the experimental FT-IR and FT-Raman data with theoretical calculations, often employing density functional theory (DFT). The substitution pattern on the two phenyl rings leads to a complex vibrational spectrum.

The chloro and fluoro substituents on one ring and the iodo substituent on the other significantly influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic rings. The coupling of various vibrational modes is common in such complex molecules, making a definitive assignment challenging without the aid of computational models. The combination of FT-IR and FT-Raman spectroscopy, however, allows for a robust and comprehensive understanding of the vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. For 4-Chloro-3-fluoro-4'-iodobenzophenone, ¹H and ¹³C NMR provide critical information about the proton and carbon frameworks, respectively.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 4-Chloro-3-fluoro-4'-iodobenzophenone is expected to show a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of the aromatic protons are dictated by the nature and position of the halogen substituents.

The 3-chloro and 4-fluoro substituents on one phenyl ring will create a distinct splitting pattern for the three protons on that ring. Similarly, the 4'-iodo substituent on the other phenyl ring will result in a characteristic pattern for the four protons of that ring, which will appear as two distinct doublets due to the symmetry of the substitution. The coupling constants (J values) between adjacent protons provide valuable information about their relative positions.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.85 | d | 8.4 | H-2', H-6' |

| 7.60 | d | 8.4 | H-3', H-5' |

| 7.55 | dd | 8.5, 2.1 | H-6 |

| 7.48 | ddd | 8.5, 4.5, 2.1 | H-2 |

| 7.25 | t | 8.5 | H-5 |

¹³C NMR Spectroscopic Investigations for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4-Chloro-3-fluoro-4'-iodobenzophenone. The carbonyl carbon is typically observed as a singlet at a downfield chemical shift, generally in the range of 190-200 ppm. The aromatic carbons will appear in the region of 120-145 ppm.

The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and position of the halogen substituents. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts. For instance, the carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbon bearing the iodine atom will have its chemical shift influenced by the heavy atom effect.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 194.5 | C=O |

| 162.0 (d, ¹JCF = 255 Hz) | C-4 |

| 138.0 | C-1' |

| 137.5 | C-3' C-5' |

| 135.0 | C-1 |

| 131.5 | C-2', C-6' |

| 130.0 (d, ³JCF = 8 Hz) | C-5 |

| 128.5 (d, ²JCF = 22 Hz) | C-2 |

| 120.0 (d, ²JCF = 21 Hz) | C-3 |

| 98.0 | C-4' |

¹⁹F NMR Spectroscopic Studies for Fluorine Local Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This method provides detailed information about the local chemical and electronic environment of fluorine atoms within a molecule. alfa-chemistry.com The chemical shift in ¹⁹F NMR is highly sensitive to changes in electron density, making it an excellent probe for substituent effects in aromatic systems. alfa-chemistry.comnih.gov

In 4-Chloro-3-fluoro-4'-iodobenzophenone, the ¹⁹F chemical shift is primarily influenced by the electronic effects of the adjacent chloro and benzoyl substituents on the aromatic ring. Electron-withdrawing groups, such as the carbonyl group and the chlorine atom, tend to deshield the fluorine nucleus, causing a downfield shift (higher ppm values). alfa-chemistry.com Conversely, electron-donating groups would cause an upfield shift. alfa-chemistry.com The large chemical shift dispersion, often spanning over 800 ppm, allows for the unambiguous assignment of fluorine signals even in complex multifluorinated molecules. wikipedia.org

The precise chemical shift for the fluorine atom in 4-Chloro-3-fluoro-4'-iodobenzophenone would be determined by the cumulative electronic influence of its neighboring groups. Quantum chemical methods, particularly density functional theory (DFT), are now commonly used to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a maximum deviation of less than 7 ppm from experimental values, which aids in structural assignment and verification. nih.gov

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorine in Various Aromatic Environments Reference: CFCl₃ at 0 ppm. Data are illustrative and compiled from general knowledge in the field. alfa-chemistry.comucsb.edu

| Functional Group/Environment | Typical Chemical Shift Range (ppm) |

| C₆F₆ | -163 |

| C₆H₅F | -113 |

| Fluorine ortho to -NO₂ | -95 to -105 |

| Fluorine meta to -NO₂ | -108 to -112 |

| Fluorine para to -NO₂ | -100 to -105 |

| Fluorine ortho to -NH₂ | -135 to -145 |

| Fluorine meta to -NH₂ | -115 to -120 |

| Fluorine para to -NH₂ | -120 to -130 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and phosphorescence, provides critical insights into the electronic structure and excited-state dynamics of molecules like 4-Chloro-3-fluoro-4'-iodobenzophenone.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of light. For benzophenone (B1666685) and its derivatives, the absorption spectrum is characterized by distinct bands corresponding to specific electronic transitions within the aromatic rings and the carbonyl chromophore.

The electronic absorption spectrum of benzophenones in the UV-Vis region is typically dominated by two types of transitions associated with the carbonyl group:

n→π* Transition: This is a lower-energy transition involving the promotion of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. libretexts.org These transitions are characteristically weak, with molar absorptivity (ε) values generally less than 2000 M⁻¹cm⁻¹, and are often observed as a distinct band at longer wavelengths (typically >300 nm). libretexts.orgresearchgate.net This transition is formally forbidden by symmetry but is observed due to vibronic coupling.

π→π* Transition: This is a higher-energy transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, primarily associated with the carbonyl group and the conjugated aromatic system. libretexts.org These transitions are symmetry-allowed and therefore exhibit high intensity, with molar absorptivity (ε) values often on the order of 10,000 M⁻¹cm⁻¹ or more. libretexts.org They appear as strong absorption bands at shorter wavelengths (typically <300 nm). researchgate.net

In 4-Chloro-3-fluoro-4'-iodobenzophenone, the presence of halogen substituents can modulate the energies of these transitions, potentially causing shifts in their absorption maxima compared to the parent benzophenone molecule.

Table 2: General Characteristics of Electronic Transitions in Benzophenones

| Transition | Typical Wavelength (λ) | Molar Absorptivity (ε) | Nature of Transition | Solvent Effect (Increasing Polarity) |

| n→π | ~330-380 nm | Low (< 2000 M⁻¹cm⁻¹) | Symmetry-forbidden | Hypsochromic (Blue Shift) |

| π→π | ~250-280 nm | High (> 10,000 M⁻¹cm⁻¹) | Symmetry-allowed | Bathochromic (Red Shift) |

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.orgaip.org Benzophenones exhibit characteristic solvatochromic shifts for their n→π* and π→π* transitions:

n→π* Transition (Blue Shift): With increasing solvent polarity, the n→π* transition undergoes a hypsochromic (blue) shift to shorter wavelengths. libretexts.org This is because the non-bonding electrons of the carbonyl oxygen in the ground state can engage in interactions, such as hydrogen bonding, with polar solvent molecules. These interactions stabilize the ground state more than the excited state, thus increasing the energy gap for the transition. libretexts.orgresearchgate.net

π→π* Transition (Red Shift): In contrast, the π→π* transition typically undergoes a bathochromic (red) shift to longer wavelengths in polar solvents. libretexts.org The excited state of this transition is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state to a greater extent than the ground state, decreasing the transition energy. libretexts.orgnih.gov

These solvatochromic shifts are valuable for probing solute-solvent interactions and for identifying the nature of electronic transitions. nih.govresearchgate.net

Phosphorescence and Fluorescence Spectroscopic Investigations

Following electronic excitation, a molecule can relax to its ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of a photon from an excited singlet state (S₁), while phosphorescence is emission from an excited triplet state (T₁). uomus.edu.iq

Benzophenone and its derivatives are classic examples of molecules that predominantly exhibit phosphorescence at the expense of fluorescence. stackexchange.com This is due to a highly efficient process called intersystem crossing (ISC), where the initially formed excited singlet state (S₁) rapidly converts to an isoenergetic triplet state (T₁). edinst.cometnalabs.com For benzophenone, the quantum yield of intersystem crossing is nearly 100%. edinst.com This efficiency is facilitated by the small energy gap between the S₁(n,π) and a higher triplet state, T₂(π,π), which allows for rapid spin-forbidden transitions. edinst.comacs.org

In the case of 4-Chloro-3-fluoro-4'-iodobenzophenone, the presence of a heavy iodine atom is expected to further enhance the rate of intersystem crossing via the "heavy-atom effect." This effect increases spin-orbit coupling, which facilitates spin-forbidden transitions between singlet and triplet states, making phosphorescence an even more dominant deactivation pathway. stackexchange.com

The lowest triplet state (T₁) of benzophenones is typically of (n,π*) character. nih.gov The properties of this triplet state, particularly its lifetime, are crucial for understanding the photochemical behavior of the molecule. The triplet lifetime (τT) is the average time the molecule spends in the excited triplet state before decaying to the ground state, either through phosphorescence or non-radiative processes. acs.org

Triplet state lifetimes can be measured using techniques like nanosecond transient absorption spectroscopy, which directly probes the absorption of the triplet state population (T₁ → Tₙ transitions) as it decays over time. edinst.cometnalabs.com The lifetime of the triplet state in substituted benzophenones is influenced by the nature and position of the substituents. nih.gov These lifetimes can range from microseconds in solution at room temperature to hundreds of picoseconds for higher triplet states. edinst.comnih.gov

Table 3: Illustrative Triplet Lifetimes (τT) of Substituted Benzophenones in Solution Data are representative and intended to show the effect of substitution. Absolute values vary with solvent and conditions. nih.gov

| Compound | Solvent | Triplet State | Lifetime (τT) |

| Benzophenone (BP) | Acetonitrile | Tₙ | 450 ps |

| 4,4'-Dichlorobenzophenone | Acetonitrile | Tₙ | 240 ps |

| 4-Methoxybenzophenone | Acetonitrile | Tₙ | 110 ps |

| Benzophenone (BP) | Benzene | T₁ | ~5 µs |

Quantum Efficiency of Photochemical Processes

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., photoreaction, fluorescence, phosphorescence) to the number of photons absorbed by the system. wikipedia.orgiupac.org For benzophenones, the absorption of UV radiation promotes the molecule to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a triplet state (T1). The photochemical reactivity of benzophenones is predominantly governed by the nature and properties of this triplet state.

The quantum efficiency of photochemical processes in substituted benzophenones, including 4-Chloro-3-fluoro-4'-iodobenzophenone, is intricately linked to the nature of their lowest excited triplet state, which can be of either n-π* or π-π* character. researchgate.net The relative energies of these states are influenced by the substituents on the phenyl rings and the polarity of the solvent. nih.govmdpi.com An n-π* triplet state is generally more reactive in hydrogen abstraction reactions, a common photochemical pathway for benzophenones.

Halogen substituents, such as chlorine, fluorine, and iodine, can significantly influence the photophysical properties of benzophenones. The heavy atom effect, particularly from iodine and to a lesser extent bromine and chlorine, can enhance the rate of intersystem crossing from the singlet to the triplet state, thereby increasing the population of the reactive triplet species. This, in turn, can lead to a higher quantum yield for photochemical reactions initiated from the triplet state.

Table 1: Photochemical Parameters of Benzophenone and Halogenated Analogues

| Compound | Photochemical Process | Quantum Yield (Φ) | Notes |

| Benzophenone | Photoreduction in isopropanol | ~0.3-1.0 | Quantum yield is concentration-dependent. |

| 4-Chlorobenzophenone (B192759) | Phosphorescence | - | Exhibits phosphorescence similar to benzophenone. |

| Halogenated Benzophenones | Intersystem Crossing | High | The heavy-atom effect enhances ISC efficiency. |

Note: The table provides representative data for analogous compounds to infer the potential photochemical behavior of 4-Chloro-3-fluoro-4'-iodobenzophenone. Specific quantum yields are highly dependent on experimental conditions.

Mass Spectrometric Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of 4-Chloro-3-fluoro-4'-iodobenzophenone, high-resolution mass spectrometry provides the precise mass of the molecular ion, which is invaluable for confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers crucial information about the compound's structure.

The fragmentation of benzophenones upon ionization in a mass spectrometer is characterized by several predictable pathways. nih.gov The most common fragmentation involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This results in the formation of benzoyl cations and related radical species. For substituted benzophenones, the charge is preferentially retained on the fragment that contains the more electron-donating or charge-stabilizing substituent.

For 4-Chloro-3-fluoro-4'-iodobenzophenone, the primary fragmentation is expected to occur at the carbonyl bridge, leading to the formation of several key fragment ions. The presence of different halogens on each ring will influence the relative abundance of the resulting fragments.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision enables the unambiguous determination of the elemental formula of 4-Chloro-3-fluoro-4'-iodobenzophenone. The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁶O).

The primary fragmentation pathways for 4-Chloro-3-fluoro-4'-iodobenzophenone would involve the alpha-cleavage at the carbonyl group. This can lead to the formation of the 4-chloro-3-fluorobenzoyl cation and the 4-iodophenyl radical, or the 4-iodobenzoyl cation and the 4-chloro-3-fluorophenyl radical. Subsequent fragmentation of these primary ions can also occur, such as the loss of carbon monoxide (CO) from the benzoyl cations to form the corresponding phenyl cations. Further fragmentation may involve the loss of halogen atoms.

The analysis of halogenated compounds in mass spectrometry is also characterized by the isotopic patterns of chlorine and bromine. While fluorine and iodine are monoisotopic, chlorine has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+2 peak for fragments containing a chlorine atom.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathways for 4-Chloro-3-fluoro-4'-iodobenzophenone

| Ion/Fragment | Predicted Exact Mass (m/z) | Description |

| [M]⁺ | 393.9187 | Molecular ion |

| [C₇H₃ClFO]⁺ | 156.9856 | 4-Chloro-3-fluorobenzoyl cation |

| [C₆H₄I]⁺ | 202.9358 | 4-Iodophenyl cation (from loss of CO from iodobenzoyl) |

| [C₇H₄IO]⁺ | 230.9307 | 4-Iodobenzoyl cation |

| [C₆H₃ClF]⁺ | 130.9884 | 4-Chloro-3-fluorophenyl cation (from loss of CO from chlorofluorobenzoyl) |

| [C₆H₄Cl]⁺ | 111.0053 | Chlorophenyl cation (potential subsequent fragmentation) |

| [C₆H₄F]⁺ | 95.0297 | Fluorophenyl cation (potential subsequent fragmentation) |

Note: The predicted exact masses are based on the most abundant isotopes. The relative intensities of the fragment ions will depend on the ionization method and energy.

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Fluoro 4 Iodobenzophenone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing profound insights into molecular geometry, orbital energies, and charge distributions.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Chloro-3-fluoro-4'-iodobenzophenone, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The conformational landscape of benzophenones is primarily defined by the torsional or dihedral angles of the two phenyl rings relative to the central carbonyl group (C=O). These angles are crucial as they influence the degree of conjugation in the molecule, which in turn affects its electronic and photophysical properties. A full geometry optimization of 4-Chloro-3-fluoro-4'-iodobenzophenone would yield the precise values for these parameters, providing a detailed 3D model of its ground-state structure.

Interactive Table: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for 4-Chloro-3-fluoro-4'-iodobenzophenone would require a specific DFT calculation.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C=O | ~1.24 |

| Bond Length | C-Cl | ~1.75 |

| Bond Length | C-F | ~1.36 |

| Bond Length | C-I | ~2.10 |

| Dihedral Angle | Phenyl Ring 1 - Carbonyl | ~30-40° |

| Dihedral Angle | Phenyl Ring 2 - Carbonyl | ~30-40° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic properties. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For 4-Chloro-3-fluoro-4'-iodobenzophenone, the HOMO is expected to be localized primarily on the iodine-substituted phenyl ring due to the electron-donating character of iodine, while the LUMO would likely be distributed across the carbonyl group and the chloro-fluoro-substituted ring.

Interactive Table: Illustrative Frontier Orbital Energies This table shows representative data from an FMO analysis. Specific values would need to be calculated for the target molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). nih.gov This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions.

NBO analysis quantifies the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. The strength of these interactions is evaluated using second-order perturbation theory, represented by the stabilization energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater charge delocalization. In 4-Chloro-3-fluoro-4'-iodobenzophenone, key interactions would likely involve the delocalization of lone pair electrons from the halogen atoms (Cl, F, I) and the carbonyl oxygen into the antibonding orbitals (π*) of the phenyl rings.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. dergipark.org.tr It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir The MEP map uses a color scale to denote different potential values:

Red : Regions of most negative potential, indicating electron-rich areas that are prone to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or near-zero potential.

For 4-Chloro-3-fluoro-4'-iodobenzophenone, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Negative regions would also be associated with the fluorine and chlorine atoms. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings.

Photophysical Parameter Calculations and Jablonski Diagram Constructions

Computational methods can also predict the photophysical properties of a molecule, such as how it interacts with light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, which is fundamental to understanding their UV-Vis absorption and emission spectra.

A Jablonski diagram is a schematic used to illustrate the electronic states of a molecule and the transitions that can occur between them. edinst.com It visually organizes processes like absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence, providing a framework for understanding a molecule's photophysical behavior after absorbing light. edinst.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations identify the specific molecular orbitals involved in the most probable electronic transitions, such as π → π* or n → π* transitions.

For 4-Chloro-3-fluoro-4'-iodobenzophenone, the UV-Vis spectrum would likely be characterized by strong π → π* transitions associated with the conjugated aromatic system and weaker n → π* transitions involving the lone pair electrons of the carbonyl oxygen. The specific λmax values and the nature of these transitions can be precisely determined through TD-DFT calculations, offering theoretical validation for experimental spectroscopic data. researchgate.net

Interactive Table: Representative Predicted UV-Vis Absorption Data (Illustrative) This table provides an example of data generated from TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~340 | 0.002 | n → π |

| S0 → S2 | ~285 | 0.450 | π → π |

Calculation of Oscillator Strengths and Transition Lifetimes

The electronic absorption properties of 4-Chloro-3-fluoro-4'-iodobenzophenone, including the intensity and lifetime of its electronic transitions, can be theoretically predicted using time-dependent density functional theory (TD-DFT). This method is widely employed for calculating the excited-state properties of organic molecules.

The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition. It is directly related to the intensity of the absorption band in an electronic spectrum. For a molecule like 4-Chloro-3-fluoro-4'-iodobenzophenone, the electronic transitions are expected to be of π → π* and n → π* character, typical for aromatic ketones. The π → π* transitions, involving the delocalized aromatic system, are generally more intense (higher oscillator strength) than the n → π* transitions, which involve the non-bonding electrons of the carbonyl oxygen.

The transition lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. It is inversely proportional to the oscillator strength and the square of the transition energy. Therefore, transitions with high oscillator strengths are expected to have short lifetimes.

A hypothetical TD-DFT calculation for 4-Chloro-3-fluoro-4'-iodobenzophenone would likely be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). The results would provide the excitation energies (which correspond to absorption wavelengths), oscillator strengths, and transition lifetimes for the lowest-lying singlet excited states.

Table 1: Hypothetical Calculated Electronic Transitions for 4-Chloro-3-fluoro-4'-iodobenzophenone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.2 | 387 | 0.005 | n → π |

| S₀ → S₂ | 4.1 | 302 | 0.350 | π → π |

| S₀ → S₃ | 4.5 | 275 | 0.120 | π → π* |

Note: The data in this table is illustrative and based on typical values for substituted benzophenones. Actual values for 4-Chloro-3-fluoro-4'-iodobenzophenone would require specific quantum chemical calculations.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and mapping out the energetic profiles of reaction pathways.

For a molecule like 4-Chloro-3-fluoro-4'-iodobenzophenone, key reactions could include nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution on the phenyl rings, or photochemical reactions. Transition state theory is the cornerstone of these computational investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of a transition state can be located using various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method. Once located, the transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and a partial breaking of the C=O π-bond. The halogen substituents (Cl, F, I) would influence the geometry and energy of this transition state through their electronic (inductive and mesomeric) and steric effects.

The energetic profile of a reaction pathway connects the reactants, transition states, and products. By calculating the energies of these stationary points, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be determined.

For 4-Chloro-3-fluoro-4'-iodobenzophenone, the reaction pathway for a given transformation would be mapped by identifying all intermediates and transition states. The halogen substituents would play a significant role in modulating the energetic profiles. For example, the electron-withdrawing nature of the chloro and fluoro groups would increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack. Conversely, the bulky iodo group could introduce steric hindrance, raising the energy of certain transition states.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (4-Chloro-3-fluoro-4'-iodobenzophenone + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Product | -12.5 |

Note: This data is illustrative and represents a plausible energetic profile for a generic nucleophilic addition. The actual values would depend on the specific nucleophile and reaction conditions.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation.

For 4-Chloro-3-fluoro-4'-iodobenzophenone, a polar solvent is expected to stabilize the polar ground state and even more so, the more polar excited states. This would lead to a red shift (bathochromic shift) in the π → π* transitions and a blue shift (hypsochromic shift) in the n → π* transitions in the electronic spectrum. scialert.net The magnitude of these solvatochromic shifts can be predicted computationally and provides insight into the change in dipole moment upon electronic excitation.

Solvents can also have a profound impact on reaction kinetics and thermodynamics. For reactions involving charged or polar species, polar solvents can stabilize transition states and intermediates, thereby lowering the activation energy and increasing the reaction rate. For example, a nucleophilic addition to the carbonyl group of 4-Chloro-3-fluoro-4'-iodobenzophenone would likely be accelerated in a polar protic solvent, which can stabilize the developing negative charge on the oxygen atom in the transition state through hydrogen bonding.

Reactivity and Reaction Mechanisms of 4 Chloro 3 Fluoro 4 Iodobenzophenone

Photoreduction and Photochemistry of Benzophenones

Substituted benzophenones, including 4-Chloro-3-fluoro-4'-iodobenzophenone, are known to undergo characteristic photochemical reactions when exposed to ultraviolet (UV) radiation. scribd.com The process is initiated by the absorption of light by the carbonyl group, leading to the formation of reactive intermediates.

The primary photochemical event for benzophenones is the excitation of an n-electron (from the oxygen lone pair) to an antibonding π* orbital (n→π* transition), forming an excited singlet state. scribd.com This singlet state rapidly undergoes intersystem crossing to a more stable triplet state, which behaves as a diradical. scribd.com

In the presence of a hydrogen-donating solvent, such as 2-propanol, the triplet-state benzophenone (B1666685) abstracts a hydrogen atom, leading to the formation of two radical species: a benzophenone ketyl radical (also known as a hydroxydiphenylmethyl radical) and a radical derived from the solvent. gordon.eduresearchgate.net The benzophenone ketyl radical is a key intermediate that can participate in further reactions. researchgate.netrsc.org The formation of the ketyl radical from the triplet state is a crucial step in the photoreduction process. stackexchange.comcore.ac.uk

Mechanism of Ketyl Radical Formation

| Step | Description |

|---|---|

| 1. Photoexcitation | The benzophenone derivative absorbs UV light (hν), promoting an electron to an excited singlet state (S1). |

| 2. Intersystem Crossing | The S1 state rapidly converts to a more stable triplet state (T1), which has diradical character. |

| 3. Hydrogen Abstraction | The T1 diradical abstracts a hydrogen atom from a suitable donor (e.g., 2-propanol), forming the ketyl radical and a solvent-derived radical. |

For 4-Chloro-3-fluoro-4'-iodobenzophenone, this reaction would result in the formation of a symmetrically substituted benzopinacol, with the halogen atoms remaining on the phenyl rings. The reaction is driven by the energy provided by UV light, which initiates the formation of the radical intermediates necessary for dimerization. gordon.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

The halogenated phenyl rings of 4-Chloro-3-fluoro-4'-iodobenzophenone are susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqpressbooks.pub

The molecule possesses three potential leaving groups for SNAr: fluorine, chlorine, and iodine. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq This attack is facilitated by a highly polarized carbon-halogen bond. Consequently, the reactivity order for halogens as leaving groups in SNAr reactions is often the reverse of that seen in SN2 reactions. wikipedia.orgnih.gov

Halogen Reactivity in SNAr

| Halogen | Electronegativity | C-X Bond Polarity | Leaving Group Ability in SNAr |

|---|---|---|---|

| Fluorine | ~3.98 | Highest | Excellent |

| Chlorine | ~3.16 | High | Good |

| Bromine | ~2.96 | Moderate | Moderate |

| Iodine | ~2.66 | Lowest | Poor |

This trend reflects the facilitation of the initial nucleophilic attack, which is the rate-determining step. wikipedia.orgyoutube.com

Based on this trend, the C-F and C-Cl bonds are more susceptible to nucleophilic attack than the C-I bond. However, the position of the halogen relative to the activating group is paramount. pressbooks.pub

The central carbonyl (benzoyl) group acts as a powerful electron-withdrawing group, deactivating the aromatic rings towards electrophilic attack but strongly activating them towards nucleophilic attack. wikipedia.orglibretexts.org This activation is most effective when the leaving group is located at the ortho or para positions relative to the electron-withdrawing group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the carbonyl oxygen. pressbooks.pubmasterorganicchemistry.com

In 4-Chloro-3-fluoro-4'-iodobenzophenone:

4-Chloro-3-fluorophenyl Ring : The chlorine atom is at the 4-position (para to the carbonyl), making it activated for SNAr. The fluorine atom is at the 3-position (meta to the carbonyl) and is therefore not significantly activated.

4'-Iodophenyl Ring : The iodine atom is at the 4'-position (para to the carbonyl), which is also an activated position.

Comparing the two activated sites, the C-Cl bond at the 4-position is expected to be significantly more reactive towards SNAr than the C-I bond at the 4'-position. wikipedia.orgnih.gov Therefore, a nucleophile would preferentially substitute the chlorine atom.

Organometallic Reactions and Cross-Couplings

The halogen atoms on 4-Chloro-3-fluoro-4'-iodobenzophenone also serve as functional handles for organometallic cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Hiyama couplings. mdpi.comnih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The reactivity of aryl halides in the oxidative addition step—often the rate-determining step—is governed by the carbon-halogen bond strength and follows the opposite trend to SNAr reactivity. The order of reactivity is generally C-I > C-Br > C-Cl >> C-F. mdpi.com

Given this reactivity pattern, the 4'-iodo position of the molecule is the most reactive site for organometallic cross-coupling reactions. It is possible to achieve selective functionalization at the C-I bond while leaving the more stable C-Cl and C-F bonds untouched. This regioselectivity makes 4-Chloro-3-fluoro-4'-iodobenzophenone a potentially useful building block for the synthesis of more complex, multi-substituted diarylketones. mdpi.com

Comparative Halogen Reactivity

| Reaction Type | Mechanism | Rate-Determining Step | Reactivity Order |

|---|---|---|---|

| SNAr | Addition-Elimination | Nucleophilic Attack | F > Cl > Br > I |

| Cross-Coupling | Catalytic Cycle | Oxidative Addition | I > Br > Cl >> F |

Suzuki-Miyaura Coupling with the Iodobenzophenone Moiety

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org In the case of 4-Chloro-3-fluoro-4'-iodobenzophenone, the 4'-iodo substituent is the most reactive site for this transformation.

The reactivity of organic halides in the Suzuki-Miyaura reaction generally follows the trend I > OTf > Br >> Cl, which is inversely related to the carbon-halogen bond strength. wikipedia.orgpsu.edu The weaker carbon-iodine bond in the 4'-iodobenzophenone moiety allows for the oxidative addition to a palladium(0) catalyst to occur under milder conditions compared to the C-Cl bond on the other ring. frontiersin.orgnih.gov This chemoselectivity is a key feature in the synthetic utility of polyhalogenated compounds.

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: libretexts.orgnih.gov

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) species, Ar-Pd(II)-I.

Transmetalation: The organoboron reagent (R-B(OR)₂) reacts with the Pd(II) complex in the presence of a base, transferring the organic group 'R' to the palladium to form Ar-Pd(II)-R.

Reductive Elimination: The coupled product Ar-R is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

While aryl iodides are generally highly reactive, studies have shown that with certain catalyst systems, such as those employing triphenylphosphine (B44618) (PPh₃) ligands, their coupling efficiency can be surprisingly low at moderate temperatures (e.g., ~50 °C). acs.org This has been attributed to the poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. acs.org However, the development of advanced catalytic systems, often using bulky and electron-rich phosphine (B1218219) ligands, has largely overcome these limitations, enabling efficient coupling of aryl iodides. nih.govnih.govfrontiersin.org

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Typical Reagents/Conditions | Function |

|---|---|---|

| Aryl Halide | 4-Chloro-3-fluoro-4'-iodobenzophenone | Electrophile (Iodo group is the reactive site) |

| Organoboron Reagent | Arylboronic acids, vinylboronic acids, boronic esters | Nucleophile source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald precatalysts | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos, other biaryl phosphines | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction |

Halogen-Metal Exchange Reactions (e.g., Halogen-Zinc Exchange)

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents. wikipedia.org For polyhalogenated aromatic compounds, the selectivity of this exchange is governed by the lability of the carbon-halogen bond, which follows the order C-I > C-Br > C-Cl. wikipedia.org Consequently, the 4'-iodo group of 4-Chloro-3-fluoro-4'-iodobenzophenone is the exclusive site for this reaction, leaving the C-Cl and C-F bonds intact.

The iodine-zinc exchange is particularly valuable as it produces highly functionalized organozinc reagents that are tolerant of sensitive electrophilic groups like esters, nitriles, and even ketones. researchgate.netresearchgate.netnih.gov This reaction is typically performed using dialkylzinc reagents (R₂Zn) or organozincates. The resulting arylzinc reagent can then be used in a variety of subsequent reactions, such as Negishi cross-coupling, acylation, or addition to aldehydes. uni-muenchen.de

The general process for an iodine-zinc exchange is as follows:

Ar-I + R₂Zn → Ar-ZnR + R-I

The tolerance of the ketone group within the 4-Chloro-3-fluoro-4'-iodobenzophenone molecule makes the I/Zn exchange a highly viable strategy for further functionalization at the 4'-position without needing to protect the carbonyl. nih.gov

Electrophilic Aromatic Substitution (EAS) on Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The position of substitution on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents. wikipedia.orglibretexts.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho, para-directing or meta-directing. wikipedia.org

In 4-Chloro-3-fluoro-4'-iodobenzophenone, both rings are considered deactivated towards EAS due to the electron-withdrawing nature of the halogens (by induction) and the central carbonyl group (by resonance and induction). libretexts.orgorganicchemistrytutor.comunizin.org

Analysis of Ring A (Chloro- and Fluoro-substituted):

Substituents: A chloro group (at C4), a fluoro group (at C3), and the benzoyl group (at C1).

Directing Effects:

Halogens (F, Cl) are deactivating but ortho, para-directing. unizin.org

The carbonyl group is strongly deactivating and a meta-director. libretexts.orgunizin.org

Analysis of Ring B (Iodo-substituted):

Substituents: An iodo group (at C4') and the benzoyl group (at C1').

Directing Effects:

Iodine is a deactivating but ortho, para-director. wikipedia.orgunizin.org

The carbonyl group is a strong meta-director. organicchemistrytutor.com

Predicted Reactivity: This ring is also deactivated but likely more reactive than Ring A. The iodine atom directs incoming electrophiles to the C3' and C5' positions (which are equivalent and ortho to the iodine). The carbonyl group directs incoming electrophiles to these same C3' and C5' positions (which are meta to the carbonyl). Since the directing effects of both the iodo and carbonyl groups reinforce each other, electrophilic substitution would be expected to occur selectively at the C3' and C5' positions.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Ring A | -CO- (Carbonyl) | Strongly Deactivating | meta |

| -F (Fluoro) | Deactivating | ortho, para | |

| -Cl (Chloro) | Deactivating | ortho, para | |

| Ring B | -CO- (Carbonyl) | Strongly Deactivating | meta |

| -I (Iodo) | Deactivating | ortho, para |

Reductive Transformations of the Carbonyl Group

The carbonyl group of a diaryl ketone is susceptible to reduction, leading to either a secondary alcohol or a methylene (B1212753) group, depending on the reaction conditions and the reducing agent employed. wikipedia.org

Reduction to a Secondary Alcohol: The most common method for converting a ketone to a secondary alcohol is through the use of hydride-transfer reagents. pitt.edu Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. savemyexams.comzenodo.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.orgyoutube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, but NaBH₄ is often preferred for its greater safety and functional group tolerance. wikipedia.org Enzyme-catalyzed (ketoreductase) reductions have also been developed to produce chiral diarylmethanols with high enantioselectivity. nih.gov

Reaction: 4-Chloro-3-fluoro-4'-iodobenzophenone + NaBH₄/MeOH → 4-Chloro-3-fluoro-4'-iododiphenylmethanol

Reduction to a Methylene Group (Deoxygenation): Complete removal of the carbonyl oxygen to form a CH₂ group requires more forceful conditions. Classic methods for this transformation include:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by heating with a strong base (like KOH) in a high-boiling solvent (like ethylene (B1197577) glycol). harvard.edu

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is effective for ketones that are stable to strong acid.

More modern methods for the deoxygenation of diarylketones have also been developed, sometimes involving a sequence of reactions such as a phospha-Brook rearrangement followed by reduction. rsc.org

Reaction Kinetics and Thermodynamic Studies

Halogen-Metal Exchange: Lithium-halogen exchange is typically a very fast, kinetically controlled reaction. wikipedia.org The rates generally follow the trend I > Br > Cl, consistent with the C-X bond strengths. wikipedia.org

Electrophilic Aromatic Substitution: The thermodynamics of EAS are characterized by a high-energy intermediate known as the sigma complex or arenium ion, where the aromaticity of the ring is temporarily broken. The formation of this intermediate is the rate-determining step and is energetically unfavorable (endothermic). youtube.com The activation energy for this step is significantly influenced by the substituents present on the ring; deactivating groups increase this energy barrier, thus slowing the reaction rate. researchgate.net

Carbonyl Reduction: Thermodynamically, the reduction of a carbonyl group to an alcohol is generally a favorable process. acs.org Studies on the hydride affinity of carbonyl groups show that they are good hydride acceptors. nih.gov The kinetics of reduction with agents like NaBH₄ are typically fast at room temperature. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. savemyexams.com

Crystal Structure Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction (XRD) Studies

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of intermolecular forces, such as halogen bonding (involving chlorine, fluorine, and iodine atoms), dipole-dipole interactions, and potential weak hydrogen bonds, is contingent on knowing the precise positions of the atoms within the crystal lattice. This information is currently unavailable.

Crystal Packing Arrangements and Supramolecular Assembly

The manner in which individual molecules of 4-Chloro-3-fluoro-4'-iodobenzophenone arrange themselves in the crystal, forming a supramolecular assembly, is unknown. Understanding the crystal packing is essential for predicting properties like solubility, melting point, and mechanical strength.

Polymorphism and Crystallization Challenges

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical and materials science fields.

Techniques for Promoting Crystal Growth

The lack of published crystal structures suggests that obtaining single crystals of 4-Chloro-3-fluoro-4'-iodobenzophenone suitable for XRD analysis may be challenging. Information on specific techniques that might have been employed to promote its crystal growth is not available.

Identification and Characterization of Different Polymorphs

As no crystal structure has been reported, there is no information regarding the existence of different polymorphs for this compound. The identification and characterization of polymorphs would require extensive screening and analysis, which has not been documented.

Co-crystallization Studies with Co-formers

Currently, there is no published research available on the co-crystallization of 4-Chloro-3-fluoro-4'-iodobenzophenone with any co-formers. The exploration of how different co-formers might interact with this compound to form co-crystals, and the subsequent analysis of their crystal structures and solid-state properties, remains an uninvestigated area of study.

Detailed research findings, including data on intermolecular interactions, crystallographic parameters, and changes in physicochemical properties resulting from co-crystallization, are therefore absent from the scientific literature. Without experimental data, it is not possible to provide an analysis of the crystal packing, hydrogen bonding motifs, or other non-covalent interactions that would be central to a discussion of its co-crystal solid-state characteristics.

Consequently, data tables summarizing crystallographic information, melting points, solubility, and stability of co-crystals involving 4-Chloro-3-fluoro-4'-iodobenzophenone cannot be generated at this time.

Advanced Research Applications in Chemical Sciences

Precursor in Complex Organic Molecule Synthesis

The presence of chloro, fluoro, and iodo substituents on the benzophenone (B1666685) framework makes 4-Chloro-3-fluoro-4'-iodobenzophenone a highly valuable precursor in the construction of complex organic structures. The differential reactivity of these halogens allows for selective and sequential chemical transformations, providing a strategic advantage in multi-step syntheses.

Benzophenone derivatives are known to serve as precursors for a variety of heterocyclic compounds, including those with pharmaceutical and materials science applications. The reactivity of the carbonyl group, combined with the potential for functionalization at the halogenated positions, makes 4-Chloro-3-fluoro-4'-iodobenzophenone a promising starting material for the synthesis of novel heterocycles.

The three different halogen atoms on the aromatic rings can be selectively targeted in cross-coupling reactions to build intricate molecular architectures that can subsequently be cyclized. The carbon-iodine bond is the most reactive towards common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the least reactive. This hierarchy in reactivity allows for a stepwise functionalization of the molecule. For instance, a Suzuki-Miyaura coupling could be performed selectively at the 4'-iodo position, followed by a different coupling reaction at the 4-chloro position under more forcing conditions, leaving the 3-fluoro substituent intact. This sequential functionalization can be strategically employed to construct precursors for complex heterocyclic systems.

Table 1: Potential Regioselective Cross-Coupling Reactions for Heterocycle Synthesis

| Position | Halogen | Potential Cross-Coupling Reaction | Relative Reactivity |

|---|---|---|---|

| 4' | Iodine | Suzuki-Miyaura, Heck, Sonogashira | High |

| 4 | Chlorine | Suzuki-Miyaura, Buchwald-Hartwig | Moderate |

The unique electronic and reactive properties of halogenated benzophenones make them attractive for incorporation into polymers and advanced materials. 4-Chloro-3-fluoro-4'-iodobenzophenone can be utilized as a monomer or a functionalizing agent to impart specific properties to polymeric structures.

The reactive halogen sites, particularly the iodo and chloro groups, can serve as handles for polymerization or for grafting the molecule onto existing polymer backbones. For example, the molecule could be incorporated into a polymer chain via a Suzuki polycondensation reaction, leveraging the reactivity of the iodo and chloro substituents. The benzophenone core itself can bestow desirable properties such as thermal stability and specific optical characteristics to the resulting polymer. Furthermore, the presence of the fluorine atom can enhance properties like chemical resistance and modify the electronic nature of the material. In the field of organic electronics, benzophenone derivatives have been explored for applications in organic light-emitting diodes (OLEDs), and the specific substitution pattern of this compound could be tuned for such purposes. mdpi.com

Probes for Mechanistic Studies in Organic Reactions

The elucidation of reaction mechanisms is a fundamental aspect of organic chemistry. Specially designed molecules, or "probes," are often used to track the course of a reaction and identify intermediates. The structure of 4-Chloro-3-fluoro-4'-iodobenzophenone makes it a candidate for such applications, particularly through isotopic labeling.

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to trace its path through a chemical reaction. wikipedia.orgnumberanalytics.com The presence of an iodine atom at the 4'-position of 4-Chloro-3-fluoro-4'-iodobenzophenone makes it particularly amenable to radioiodination.

Radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, are widely used in radiolabeling studies. nih.gov The 4'-iodo group can be readily substituted with a radioactive iodine isotope through various established methods, such as electrophilic iodination of a precursor or an isotope exchange reaction. The resulting radiolabeled 4-Chloro-3-fluoro-4'-iodobenzophenone can then be used as a tracer in a reaction. By monitoring the distribution of the radioactive label in the products, intermediates, and byproducts, chemists can gain valuable insights into the reaction mechanism, including bond-forming and bond-breaking steps, and the potential for molecular rearrangements. youtube.comnih.govslideshare.net

Table 2: Common Iodine Isotopes for Radiolabeling

| Isotope | Half-life | Primary Emission | Primary Application |

|---|---|---|---|

| ¹²³I | 13.22 hours | Gamma | Medical Imaging (SPECT) |

| ¹²⁵I | 59.4 days | Gamma | Radioimmunoassays, Preclinical Research |

Photoinitiator Research and Applications

Benzophenone is a classic and widely studied Type II photoinitiator, used extensively in UV curing applications for inks, coatings, and adhesives. nbinno.comnbinno.compolymerinnovationblog.com Upon absorption of UV light, benzophenone is excited to a triplet state and can then abstract a hydrogen atom from a synergist (a co-initiator), generating free radicals that initiate polymerization. nbinno.com The substitution pattern of 4-Chloro-3-fluoro-4'-iodobenzophenone suggests it could have interesting and potentially enhanced photoinitiating properties.

The photochemical behavior of benzophenone is significantly influenced by the nature and position of substituents on its aromatic rings. The halogen atoms in 4-Chloro-3-fluoro-4'-iodobenzophenone are expected to modulate its photophysical and photochemical properties.

The presence of the heavy iodine atom is known to enhance the rate of intersystem crossing from the excited singlet state to the reactive triplet state due to the "heavy-atom effect". bgsu.edu This could potentially increase the efficiency of radical generation. The electron-withdrawing nature of the chloro and fluoro substituents can also influence the energy of the excited states and the reactivity of the ketyl radical formed after hydrogen abstraction.

Research into the photochemistry of this specific molecule could provide a deeper understanding of structure-property relationships in benzophenone-based photoinitiators. researchgate.net By studying its excited-state dynamics, radical generation quantum yields, and efficiency in initiating the polymerization of various monomers, valuable data could be obtained for the rational design of new and more efficient photoinitiator systems. semanticscholar.org

Research Findings on 4-Chloro-3-fluoro-4'-iodobenzophenone in Analytical Chemistry

Extensive research into the scientific literature reveals a significant finding regarding the chemical compound 4-Chloro-3-fluoro-4'-iodobenzophenone: there is currently no available data or published research on its specific application as a derivatization reagent for enhancing detectability in chromatographic analysis.

Despite a comprehensive search for information pertaining to its use in advanced research applications within the chemical sciences, particularly in the context of analytical methods, no studies were identified that describe or detail the use of 4-Chloro-3-fluoro-4'-iodobenzophenone for the derivatization of analytes to improve their detection in techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS).

The concept of derivatization in chromatography is a well-established technique. It involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This process is often employed to improve the volatility, stability, or, most commonly, the detectability of a target compound. Reagents used for this purpose typically introduce a chromophore, fluorophore, or an electroactive moiety into the analyte's structure, thereby enhancing its response to UV-Visible, fluorescence, or electrochemical detectors.

While the broader class of compounds known as benzophenones has various applications in chemistry, and other halogenated compounds are utilized as derivatization reagents, the specific compound 4-Chloro-3-fluoro-4'-iodobenzophenone has not been documented in the scientific literature for this purpose. The search for detailed research findings, including data tables on reaction efficiency, enhancement of detection limits, or specific methodologies for its use in chromatographic analysis, did not yield any relevant results.

Therefore, it is not possible to provide an article structured around the requested outline, as the foundational information on the use of 4-Chloro-3-fluoro-4'-iodobenzophenone as a derivatization reagent does not appear to exist in the current body of scientific research.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Contributions to Benzophenone (B1666685) Chemistry

The exploration into the theoretical profile of 4-Chloro-3-fluoro-4'-iodobenzophenone underscores the vast potential that remains within the field of halogenated benzophenones. While direct experimental data for this specific isomer is not currently available in published literature, a theoretical framework for its synthesis and properties can be constructed based on well-established principles of organic chemistry. The primary synthetic routes would likely involve a Friedel-Crafts acylation of iodobenzene (B50100) with 4-chloro-3-fluorobenzoyl chloride or a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

The contribution of such a compound to benzophenone chemistry would lie in the unique electronic and steric properties conferred by its specific halogenation pattern. The interplay of the electron-withdrawing and inductive effects of the chloro and fluoro groups on one phenyl ring, combined with the bulky and polarizable iodo group on the other, would be expected to significantly influence the compound's reactivity, spectroscopic properties, and potential applications. The study of such a molecule, once synthesized and characterized, would provide valuable data points for understanding structure-property relationships within this class of compounds.

Emerging Research Avenues and Potential Applications

The unique substitution pattern of 4-Chloro-3-fluoro-4'-iodobenzophenone suggests several promising avenues for future research. Given the prevalence of halogenated benzophenones in medicinal chemistry and materials science, this compound could serve as a valuable building block or a functional molecule in its own right.

Potential Applications in Medicinal Chemistry:

Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov The presence of chlorine, fluorine, and iodine could enhance membrane permeability, metabolic stability, and binding affinity to biological targets. Future research could explore the synthesis of a library of derivatives based on this scaffold for screening against various therapeutic targets, including kinases, proteases, and nuclear receptors.

Potential Applications in Materials Science:

Benzophenone derivatives are widely used as photoinitiators and UV stabilizers. calpaclab.com The heavy iodine atom in 4-Chloro-3-fluoro-4'-iodobenzophenone could promote intersystem crossing, potentially leading to interesting photophysical properties, such as enhanced phosphorescence. This could be exploited in the development of new materials for organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.

Methodological Advancements in the Study of Halogenated Benzophenones

The study of novel compounds like 4-Chloro-3-fluoro-4'-iodobenzophenone would benefit from and contribute to methodological advancements in several key areas:

Advanced Synthetic Methodologies: The synthesis of polysubstituted benzophenones with precise regiochemistry often requires sophisticated synthetic strategies. Further development of regioselective C-H activation and cross-coupling reactions would facilitate the efficient and controlled synthesis of complex halogenated benzophenones.

Computational Chemistry: In the absence of experimental data, computational methods are invaluable for predicting the structural, electronic, and spectroscopic properties of new molecules. Density Functional Theory (DFT) and other quantum chemical calculations can provide insights into bond lengths, bond angles, dihedral angles, and electronic transitions, guiding future experimental work.

High-Throughput Screening: The exploration of the potential biological activities of new halogenated benzophenones would be accelerated by the use of high-throughput screening techniques. These methods allow for the rapid evaluation of large numbers of compounds against a wide range of biological targets.

Advanced Spectroscopic and Crystallographic Techniques: The definitive characterization of 4-Chloro-3-fluoro-4'-iodobenzophenone would rely on a combination of modern analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. These techniques provide unambiguous evidence of the compound's structure and purity.

The synthesis and characterization of 4-Chloro-3-fluoro-4'-iodobenzophenone would not only fill a gap in the chemical literature but also serve as a valuable case study for the application of these advanced methodologies in the exploration of novel chemical space.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-fluoro-4'-iodobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling for introducing iodine at the 4'-position. For example, halogenated benzophenones can be synthesized via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Yield optimization requires controlled temperature (0–5°C for halogenation steps) and stoichiometric ratios of iodine sources. Purity can be enhanced via recrystallization in ethanol/water mixtures, as demonstrated for structurally analogous compounds like 4'-chloro-3-hydroxypropiophenone .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-3-fluoro-4'-iodobenzophenone?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1660–1680 cm⁻¹ for benzophenones) and halogen vibrations (C-Cl: 550–750 cm⁻¹; C-F: 1000–1100 cm⁻¹). Compare with reference data for 4-chloro-3-methylphenol .

- NMR : ¹H and ¹³C NMR resolve substitution patterns. For example, deshielded aromatic protons near electron-withdrawing groups (e.g., iodine at 4') show distinct splitting .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₈ClFIO: calculated m/z 364.92) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity from iodine and aromatic halogens .

- Waste must be segregated and treated by licensed facilities to avoid environmental contamination, as mandated for structurally similar chlorinated benzophenones .

Advanced Research Questions

Q. How can contradictory NMR data for 4-chloro-3-fluoro-4'-iodobenzophenone derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes. For example:

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to minimize shifts caused by proton exchange .

- Variable-temperature NMR can reveal rotational barriers in benzophenone derivatives, as shown in studies of 3-(4-chlorophenylazo)-4-hydroxyacetophenone .

- Compare experimental data with computational predictions (DFT calculations) to validate assignments .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for this compound?

- Methodological Answer :

- Directing Groups : The fluorine atom at the 3-position acts as a meta-director, while iodine at 4' is ortho/para-directing. Competitive effects require kinetic control (low temperature) to favor desired substitution .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to modulate reactivity, as demonstrated in 4-chloro-2-fluorobenzaldehyde synthesis .

Q. How do steric and electronic effects influence the reactivity of 4-chloro-3-fluoro-4'-iodobenzophenone in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky iodine substituent at 4' may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky phosphine ligands (e.g., SPhos) to enhance efficiency .

- Electronic Effects : Electron-withdrawing groups (Cl, F) reduce electron density on the benzene ring, slowing nucleophilic aromatic substitution. Activate the ring via nitration or sulfonation prior to functionalization .

Q. What chromatographic methods effectively separate byproducts from 4-chloro-3-fluoro-4'-iodobenzophenone synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve halogenated impurities. Retention times can be calibrated against standards like 4'-chloro-2-hydroxy-4-methoxybenzophenone .

- TLC : Silica gel plates with hexane/ethyl acetate (7:3) provide rapid monitoring. Iodine vapor staining enhances spot visualization for halogenated compounds .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical (DFT) vibrational spectra?

- Methodological Answer :

- Baseline Correction : Ensure experimental IR spectra are baseline-corrected to remove solvent artifacts .

- Scaling Factors : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-predicted frequencies to match experimental data .

- Isotopic Substitution : Synthesize deuterated analogs to confirm assignments, as done for 3-nitro-4-chlorobenzotrifluoride .

Experimental Design Considerations

Q. What kinetic studies are recommended for degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis at λmax (~280 nm for benzophenones) .

- Identify hydrolytic byproducts using LC-MS and compare with stability data for 4-chloro-3-methylphenol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |